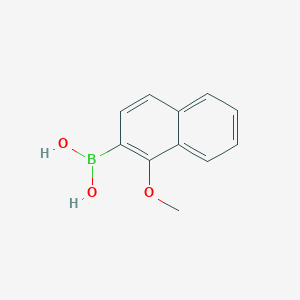

1-Methoxynaphthalene-2-boronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates in Modern C-C Bond Forming Reactions

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. nih.govcore.ac.uk Their widespread use is attributed to their general stability, tractability, and relatively low toxicity. nih.govacs.org These compounds play a crucial role as versatile intermediates in a variety of catalytic reactions. core.ac.uk

One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction has become a cornerstone of synthetic chemistry for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The reaction typically involves the coupling of an arylboronic acid with an aryl or vinyl halide. The general mechanism involves an oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Beyond the well-established Suzuki-Miyaura coupling, arylboronic acids are also utilized in other important transformations. These include copper-catalyzed C-O and C-N cross-coupling reactions, rhodium-catalyzed additions to alkenes and carbonyl compounds, and even metal-free coupling processes. rsc.orgresearchgate.netwiley.com The development of new methods, such as the direct C-H arylation of electron-deficient heterocycles with arylboronic acids, continues to expand the synthetic utility of this class of compounds. researchgate.net The drive for more sustainable and efficient chemical processes has also led to increased interest in using arylboronic acids in catalytic dehydrative reactions, where water is the only byproduct. nih.govacs.org

Strategic Importance of 1-Methoxynaphthalene-2-boronic Acid as a Naphthyl-Derived Building Block

This compound is a specific arylboronic acid that serves as a strategically important building block in organic synthesis, particularly for the introduction of the 1-methoxy-2-naphthyl moiety. Its structure, featuring a methoxy (B1213986) group at the 1-position and a boronic acid at the 2-position of the naphthalene (B1677914) ring, imparts unique electronic and steric properties that are valuable in the synthesis of complex organic molecules.

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize a variety of biaryl compounds. These products are of significant interest in the development of pharmaceuticals and agrochemicals. The presence of the methoxy group can influence the electronic properties of the naphthalene ring system and provide a handle for further functionalization.

In addition to its role in forming biaryl structures, this compound and its derivatives are used in the design of specialized ligands for metal-catalyzed reactions. sigmaaldrich.com For instance, it has been employed in the creation of phosphorus C,P-ligands aimed at facilitating more environmentally benign cross-coupling reactions. sigmaaldrich.com The unique substitution pattern of this building block also makes it a valuable component in the synthesis of sterically hindered biaryl compounds through asymmetric Suzuki-Miyaura coupling. sigmaaldrich.com

The synthesis of this compound can be achieved through methods such as the palladium-catalyzed borylation of 1-methoxynaphthalene (B125815) or by reacting 1-bromo-2-methoxynaphthalene (B48351) with a boron source.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₁BO₃ |

| Molecular Weight | 202.01 g/mol |

| Melting Point | 173 °C |

| CAS Number | 252670-79-4 |

This data is compiled from multiple sources for reference. sigmaaldrich.com

Properties

IUPAC Name |

(1-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLWQLDKPYSCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Methoxynaphthalene 2 Boronic Acid

Elucidation of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgnih.gov The process is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which is then followed by transmetalation with an organoboron reagent in the presence of a base. nih.govyoutube.com The cycle is completed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst. youtube.comyonedalabs.com

The first and often rate-determining step in the catalytic cycle is the oxidative addition of an aryl halide or pseudohalide to a palladium(0) species. libretexts.orgnih.gov This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar palladium(II) complex. youtube.comcsbsju.edu The reactivity of the aryl halide in this step generally follows the order of bond strength: I > Br > Cl > F, with aryl iodides being the most reactive. libretexts.org

The nature of the ligands coordinated to the palladium center plays a critical role in modulating the rate and efficiency of the oxidative addition step. acs.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands are known to facilitate this process. libretexts.orgnih.gov The electron-donating character of these ligands increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide. nih.gov The steric bulk of the ligands can also promote the formation of the coordinatively unsaturated palladium species that are believed to be the active catalysts in this step. researchgate.net

Electron-rich ligands: Enhance the nucleophilicity of the palladium(0) center, accelerating the oxidative addition. nih.gov

Bulky ligands: Promote the dissociation of ligands to generate the catalytically active species and can influence the stability of the resulting palladium(II) complex. libretexts.orgresearchgate.net

Following oxidative addition, the next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. nih.gov This step is fundamental to the Suzuki-Miyaura reaction and involves the replacement of the halide ligand on the palladium with the organic moiety from the organoboron compound. nih.govyoutube.com

A base is an essential component in the Suzuki-Miyaura reaction, playing a multifaceted role in the transmetalation step. researchgate.netdeepdyve.com One of its primary functions is to activate the boronic acid. youtube.comdeepdyve.com The base reacts with the boronic acid to form a more nucleophilic boronate species. youtube.comdeepdyve.com This increased nucleophilicity facilitates the transfer of the organic group to the electrophilic palladium(II) center. deepdyve.com The choice and stoichiometry of the base can influence the reaction's selectivity, especially in competitive reactions involving different boronic acids. researchgate.netdeepdyve.com Studies have shown that using a smaller amount of base can favor the reaction of the boronic acid with a lower pKa. researchgate.netdeepdyve.com

The base can also participate in the catalytic cycle by reacting with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) or alkoxide complex. acs.orgnih.gov This species is often more reactive towards the boronic acid than the corresponding halide complex. acs.org However, an excessively high concentration of base can have a detrimental effect by forming unreactive boronate complexes. researchgate.net

The interaction of the boronic acid with a base, typically a hydroxide or alkoxide, leads to the formation of a tetracoordinate boronate "ate" complex. deepdyve.comacs.org This complex is significantly more nucleophilic than the parent boronic acid. nih.gov The formation of this ate complex is a key activation step, priming the organoboron reagent for the subsequent transmetalation. deepdyve.com

Two primary pathways have been proposed for the transmetalation step involving the boronate complex:

The "boronate pathway": The activated boronate complex directly reacts with the arylpalladium(II) halide complex. nih.govacs.org

The "oxo-palladium pathway": The base first reacts with the arylpalladium(II) halide to form an arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid. acs.orgnih.govacs.org

Recent studies suggest that under many common reaction conditions, the pathway involving the reaction of a palladium hydroxo complex with the boronic acid is the dominant route for transmetalation. acs.org The formation of pre-transmetalation intermediates with a Pd-O-B linkage has been observed and characterized, providing crucial insights into the mechanism of this step. acs.orgnih.gov

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. libretexts.orgyonedalabs.com This step typically proceeds from a cis-diorganopalladium(II) complex. libretexts.org The newly formed biaryl product is released, and the Pd(0) species can then re-enter the catalytic cycle. yonedalabs.com

Interactive Data Table: Key Mechanistic Steps in Suzuki-Miyaura Coupling

| Mechanistic Step | Key Reactants | Key Intermediates | Role of Additives |

| Oxidative Addition | Pd(0) complex, Aryl Halide/Pseudohalide | Arylpalladium(II) Halide Complex | Ligands: Electron-rich and bulky ligands facilitate this step. |

| Transmetalation | Arylpalladium(II) Halide/Hydroxide, Boronic Acid/Boronate | Boronate "ate" complex, Pre-transmetalation intermediates (Pd-O-B linkage) | Base: Activates the boronic acid, can form more reactive Pd-hydroxide species. |

| Reductive Elimination | Diorganopalladium(II) Complex | Pd(0) complex, Biaryl Product | Ligands: Can influence the rate of product formation. |

Transmetalation Dynamics with the 1-Methoxynaphthalene-2-boronic Acid Moiety

Side Reactions and Their Mechanistic Origins in Suzuki-Miyaura Couplings of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While highly efficient, the reaction is not without its side reactions. Understanding the mechanistic origins of these undesired pathways is critical to improving reaction selectivity and yield.

A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid reagent, which for this compound would lead to the formation of 1,1'-dimethoxy-2,2'-binaphthyl. Several mechanistic pathways have been proposed for this transformation, often catalyzed by the palladium complexes present in the reaction mixture. acs.org

One proposed mechanism involves the reaction of the palladium(0) catalyst with dioxygen, which may be present in trace amounts, to form a peroxo complex. This complex can then react with two molecules of the arylboronic acid to ultimately yield the homocoupled product. acs.org

Another pathway, particularly relevant for sterically hindered or electron-deficient arylboronic acids, is thought to proceed through a rare "protonolysis/second transmetalation" event. researchgate.netthieme-connect.com In this process, the arylboronic acid may first undergo protonolysis, followed by a second transmetalation with an arylpalladium(II) intermediate. While specific studies on this compound are not prevalent, its electronic and steric properties suggest it could be susceptible to such side reactions under certain conditions.

| Proposed Homocoupling Pathway | Key Intermediates | Influencing Factors |

| Palladium-Catalyzed (O₂ involvement) | Pd(0)-O₂ peroxo complex | Presence of oxygen |

| Protonolysis/Second Transmetalation | Arylpalladium(II) species | Steric hindrance, electron-deficient boronic acids |

Mechanistic Insights into Other Transition Metal-Mediated and Metal-Free Boron-Involving Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in a variety of other coupling reactions, each with its own distinct mechanism.

The Petasis Boron-Mannich (PBM) reaction is a powerful multicomponent reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid. nih.govwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of a key boronate intermediate. nih.gov

The initial step involves the condensation of the amine and the carbonyl compound (often an aldehyde) to form an iminium ion. Subsequently, the arylboronic acid, such as this compound, reacts with this electrophilic iminium species. In many cases, particularly with α-hydroxy aldehydes or salicylaldehydes, a hydroxyl group in proximity to the imine can activate the boronic acid, leading to the formation of a tetrahedral boronate "ate" complex. mdpi.com This is followed by an intramolecular transfer of the aryl group (the 1-methoxynaphthyl group in this case) from the boron to the iminium carbon, which is often irreversible and drives the reaction forward. organic-chemistry.orgresearchgate.net

| Step | Description | Key Species |

| 1 | Condensation of amine and carbonyl | Iminium ion |

| 2 | Formation of boronate complex | Tetrahedral boronate "ate" complex |

| 3 | Intramolecular aryl transfer | Aryl-substituted amine product |

The Chan-Lam-Evans (CLE) coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, using copper catalysts. nrochemistry.comwikipedia.org Unlike the palladium-catalyzed Suzuki-Miyaura reaction, the CLE coupling can often be performed in the presence of air. organic-chemistry.org

The mechanism of the CLE coupling is complex and has been the subject of considerable investigation. wikipedia.org A widely accepted pathway involves the transmetalation of the arylboronic acid with a copper(II) salt to form a copper(II)-aryl intermediate. This species can then undergo a process, possibly involving disproportionation or oxidation, to generate a key copper(III) intermediate. nrochemistry.com This copper(III)-aryl-alkoxide or copper(III)-aryl-amide species then undergoes reductive elimination to form the desired C-O or C-N bond and a copper(I) species. The catalytic cycle is completed by the reoxidation of copper(I) to copper(II) by an oxidant, which can be atmospheric oxygen. nrochemistry.comorganic-chemistry.org

| Proposed Mechanistic Step | Copper Oxidation State Change | Description |

| Transmetalation | Cu(II) → Cu(II)-Aryl | Aryl group from boronic acid transfers to copper. |

| Oxidation/Coordination | Cu(II) → Cu(III) | Formation of a Cu(III)-aryl-nucleophile complex. |

| Reductive Elimination | Cu(III) → Cu(I) | Formation of the C-N or C-O bond and product release. |

| Reoxidation | Cu(I) → Cu(II) | Regeneration of the active Cu(II) catalyst. |

While detailed mechanistic studies specifically featuring this compound are limited in the literature, the general principles outlined above for arylboronic acids provide a solid framework for understanding its reactivity in these important synthetic transformations.

Advanced Synthetic Applications of 1 Methoxynaphthalene 2 Boronic Acid

Construction of Atropisomeric Biaryl Systems via Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. In the realm of stereochemistry, its asymmetric variant has become a powerful tool for the synthesis of atropisomeric biaryls—molecules that exhibit axial chirality due to hindered rotation around a single bond. The synthesis of these structures is of great interest due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in catalysis. nih.gov 1-Methoxynaphthalene-2-boronic acid serves as a key precursor in these reactions, enabling the construction of sterically demanding biaryl systems.

The success of asymmetric Suzuki-Miyaura coupling hinges on the design of the chiral ligand, which coordinates to the metal catalyst (typically palladium) and controls the stereochemical outcome of the reaction. A variety of sophisticated chiral phosphine (B1218219) ligands have been developed to induce high enantioselectivity in the formation of axially chiral biaryls. The choice of ligand is critical and is often tailored to the specific substrates being coupled.

For the coupling of naphthalene-based boronic acids, ligands that create a well-defined and sterically demanding chiral pocket around the metal center are essential. This environment forces the coupling partners to adopt a specific orientation, leading to the preferential formation of one atropisomer over the other. Examples of successful ligand classes include those with binaphthyl scaffolds, ferrocene (B1249389) backbones, or unique helical structures. For instance, the helically chiral polymer ligand PQXphos has demonstrated high enantioselectivity in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates. nih.gov Similarly, P-chiral monophosphorus ligands have been effectively used in the dynamic kinetic asymmetric transformation of related azaborine systems to construct C-B axial chirality. researchgate.net

| Chiral Ligand Class | Example Ligand | Key Feature | Application |

| Helical Polymers | PQXphos | Single-handed helical polymer structure. nih.gov | Asymmetric Suzuki-Miyaura coupling of naphthyl bromides. nih.gov |

| P-Chiral Phosphorus | KenPhos Type | Chirality resides on the phosphorus atom, creating a defined steric environment. researchgate.net | Dynamic kinetic asymmetric cross-coupling for C-B axial chirality. researchgate.net |

| Biaryl Monophosphines | SPhos | Bulky dicyclohexylphosphino group attached to a biphenyl (B1667301) backbone. researchgate.net | Mitigates side reactions like homocoupling in sterically hindered systems. researchgate.net |

| α-Diimine Ligands | Iminopyridine-based | Used with Nickel or Palladium to influence reaction outcomes based on steric bulk. acs.org | Coupling of sterically demanding boronic acids like 2-naphthylboronic acid. acs.org |

While asymmetric Suzuki-Miyaura coupling is a powerful method, its application has certain limitations regarding the substrate scope. The efficiency and stereoselectivity of the reaction are highly dependent on the electronic and steric properties of both the boronic acid and the coupling partner (typically an aryl halide).

The synthesis of biaryls with multiple substituents at the ortho positions to the newly formed C-C bond is particularly challenging due to steric hindrance, which can significantly slow down the reaction rate and lead to lower yields. nih.gov Furthermore, side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can become competitive, especially with electron-deficient or sterically hindered substrates. researchgate.net In some cases, the choice of catalyst and ligand system can be crucial to overcome these limitations. For instance, using highly active ligands like SPhos can facilitate the coupling of challenging substrates where other catalysts fail. researchgate.net The reaction conditions, including the base, solvent, and temperature, must be carefully optimized for each specific substrate pair to achieve the desired outcome.

| Aryl Halide Partner | Boronic Acid | Catalyst/Ligand System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| 1-Bromo-2-naphthoate | Arylboronic Acid | Pd(OAc)₂ / PQXphos | Axially Chiral Biaryl Ester | High | High | nih.gov |

| Racemic 3-Bromo-2,1-azaborine | 2-Methoxy-1-naphthylboronic acid | Pd₂(dba)₃ / P-Chiral Ligand | Diaxially Chiral C-B/C-C System | High | High | researchgate.net |

| Aryl Bromides | 2-Naphthylboronic Acid | α-Diimine Palladium Complex | Sterically Demanding Biaryl | 89-95% | N/A (racemic study) | acs.org |

| 2-Bromo-1,3-bis(trifluoromethyl)benzene | Arylboronic Acid | Pd(OAc)₂ / SPhos | Hindered Biaryl | Good | N/A | researchgate.net |

Functionalization of Complex Organic Molecules

This compound is a key reagent for installing the 1-methoxynaphthyl moiety onto complex molecular scaffolds. This functionalization is often a critical step in the synthesis of pharmaceuticals, natural products, and materials with specific electronic or photophysical properties.

The Suzuki-Miyaura reaction is widely employed to synthesize a vast array of substituted naphthalene (B1677914) derivatives starting from this compound. By coupling it with various organic halides or triflates, a diverse range of functional groups and structural motifs can be introduced at the 2-position of the naphthalene core. This modularity allows for the systematic modification of molecular properties. For example, coupling with different aryl halides leads to the formation of biaryl compounds, which are precursors to many advanced materials and biologically active molecules. acs.orgdntb.gov.ua The reaction conditions are generally mild and tolerate a wide variety of functional groups, making this a robust method for late-stage functionalization.

| Coupling Partner | Catalyst/Ligand | Product Class | Significance | Reference |

| Aryl Halides | Palladium / Phosphine Ligands | Biaryls | Precursors for OLEDs, chiral ligands, and bioactive compounds. | acs.org |

| Vinyl Halides | Palladium / Phosphine Ligands | Styrenyl-Naphthalenes | Building blocks for polymers and photochemically active molecules. | researchgate.net |

| Alkynyl Halides | Palladium / Copper | Alkynyl-Naphthalenes | Intermediates for complex natural products and functional materials. | researchgate.net |

| Acyl Chlorides | Palladium Catalysts | Naphthyl Ketones | Pharmacophores and key synthetic intermediates. | rsc.org |

Heterocyclic compounds are ubiquitous in medicinal chemistry and drug discovery. The incorporation of a naphthalene unit, such as the 1-methoxynaphthyl group, can significantly influence the biological activity of a molecule by modifying its size, lipophilicity, and potential for pi-stacking interactions with biological targets. This compound is an ideal reagent for this purpose, readily participating in Suzuki-Miyaura couplings with a wide range of halogenated heterocycles.

This strategy has been successfully applied to synthesize naphthyl-substituted purines, indazoles, indoles, and pyrazoles. researchgate.netnih.govmit.edu The development of robust catalytic systems, often utilizing specialized ligands like XPhos or SPhos, allows these couplings to proceed in high yields even with nitrogen-rich heterocycles that can sometimes inhibit catalyst activity. nih.gov

| Heterocyclic Halide | Catalyst/Ligand System | Product | Potential Application | Reference |

| 6-Chloropurine | Pd(PPh₃)₄ | 6-(1-Methoxynaphthyl)purine | Kinase Inhibitors, Antiviral Agents | researchgate.net |

| 3-Chloroindazole | Pd(OAc)₂ / SPhos | 3-(1-Methoxynaphthyl)indazole | JNK3 Inhibitors, Anticancer Agents | nih.govmit.edu |

| 2-Chloropyridine | Palladium Catalyst | 2-(1-Methoxynaphthyl)pyridine | Ligands, Agrochemicals | nih.gov |

| 2,6-Dihalopurine | Pd(PPh₃)₄ | 2-Halo-6-(1-Methoxynaphthyl)purine | Site-selective functionalization precursors | researchgate.net |

Catalytic Methodologies Utilizing this compound as a Reactant

Beyond its classical role in Suzuki-Miyaura cross-coupling, this compound can participate as a key reactant in a variety of other catalytic transformations. These reactions expand the synthetic utility of boronic acids, enabling the formation of different types of bonds and molecular structures. One notable example is the palladium-catalyzed denitrogenative coupling of benzotriazoles with boronic acids. This reaction allows for the in-situ generation of ortho-amino-arenediazonium species, which then couple with the boronic acid to form ortho-amino-substituted biaryls, a class of compounds that are otherwise difficult to access. rsc.org This methodology provides a novel pathway to highly functionalized biaryl systems under catalytic conditions.

Applications in Rhodium-Catalyzed Additions

Rhodium-catalyzed additions of arylboronic acids to unsaturated systems, such as aldehydes, enones, and alkynes, represent a powerful method for carbon-carbon bond formation. nih.gov These reactions, often conducted under mild conditions, benefit from the low toxicity and high stability of boronic acids. The general mechanism involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, followed by insertion of the unsaturated partner and subsequent reductive elimination or protonolysis to afford the final product. nih.gov

While the rhodium-catalyzed addition of various aryl- and 1-alkenylboronic acids to aldehydes is a well-established process, specific studies detailing the application of this compound in this context are not extensively documented in a review of the field. nih.gov The reaction is known to be sensitive to the electronic and steric nature of the boronic acid, which influences the efficiency of the transmetalation step. For instance, the presence of electron-donating groups on the aryl ring can modulate reactivity.

Similarly, the rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated ketones and other Michael acceptors is a widely used transformation. nih.gov Research in this area has led to the development of highly enantioselective variants through the use of chiral rhodium catalysts. nih.gov The synthesis of highly substituted naphthalene and anthracene (B1667546) derivatives has also been achieved through the rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes, a process where regioselectivity is a key consideration. acs.org Furthermore, regioselective additions to alkynes have been developed using specialized ligand systems. acs.org Despite the broad utility of these methods for a range of arylboronic acids, specific examples and detailed reactivity studies for this compound remain limited in the surveyed literature.

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions of arylboronic acids have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed systems for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions are particularly valuable for the synthesis of biaryls, aryl ethers, and aryl amines.

The Chan-Lam coupling, for instance, enables the formation of C-N and C-O bonds by reacting arylboronic acids with amines or alcohols in the presence of a copper catalyst, often under aerobic conditions. While this reaction is general for many arylboronic acids, a comprehensive review of copper-promoted cross-coupling with boronic acids and their derivatives does not specifically highlight the reactivity of this compound.

In the context of C-C bond formation, copper can be used as a co-catalyst in Suzuki-Miyaura couplings, particularly for challenging substrates. nih.govacs.org For instance, a palladium/copper cooperative system has been shown to be effective for the direct cross-coupling of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, which exhibit diminished Lewis acidity. nih.govacs.org This approach addresses the common issue of protodeboronation. nih.govacs.org

A study on the cyclopalladated ferrocenylimine-catalyzed homocoupling of various arylboronic acids provides a specific, albeit negative, data point for this compound. In this particular system, it was observed that this compound failed to undergo the desired homocoupling reaction, instead yielding the product of hydrolytic deboronation. This finding underscores how the specific substitution pattern of a boronic acid can significantly influence its reactivity in a given catalytic system.

| Arylboronic Acid | Catalyst System | Reaction Type | Outcome | Reference |

| This compound | Cyclopalladated ferrocenylimine | Homocoupling | Failed to couple; hydrolytic deboronation |

Multi-Component Reactions (MCRs) with this compound

Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The inclusion of boronic acids in MCRs has expanded their scope and provided access to a wide array of complex molecules.

Triazole Synthesis Under Ball-Milling Conditions

The synthesis of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science, is often achieved via the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". rsc.orgfrontiersin.orgnih.govmdpi.com An environmentally benign approach to this transformation involves a one-pot, three-component reaction of an aryl boronic acid, sodium azide (B81097), and a terminal alkyne under solvent-free ball-milling conditions. rsc.org This method utilizes a supported copper catalyst (Cu/Al2O3) and generates the requisite organic azide in situ, thereby avoiding the handling of potentially hazardous azide compounds. rsc.org

The procedure has been demonstrated to be effective for a variety of aryl boronic acids, affording the corresponding 1-aryl-1,2,3-triazoles in high yields. rsc.org Although the general methodology is well-described, the specific application and performance of this compound within this ball-milling protocol have not been explicitly detailed in the reviewed literature. However, the broad substrate scope of the reaction suggests that this compound could potentially be a suitable substrate for the synthesis of 1-(1-methoxynaphthalen-2-yl)-1H-1,2,3-triazoles under these green conditions.

Development of New Synthetic Strategies for Naphthyl-Containing Scaffolds

The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science. The development of new synthetic strategies that allow for the controlled and selective functionalization of this core is of significant interest. This compound serves as a key precursor in these efforts, enabling the introduction of the 1-methoxynaphthyl moiety in a predictable manner.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical challenges in the synthesis of highly substituted aromatic compounds. The inherent reactivity patterns of substituted naphthalenes, combined with the directing effects of the boronic acid group, can be harnessed to achieve selective transformations.

For example, the rhodium-catalyzed oxidative coupling of 2-naphthylboronic acids with alkynes has been shown to produce anthracene derivatives selectively. acs.org This type of annulation reaction demonstrates high regioselectivity, which is governed by the catalyst and the substitution pattern of the starting materials. While this study focused on 2-naphthylboronic acid, the principles could potentially be extended to substituted analogs like this compound to generate unique polycyclic aromatic scaffolds.

The development of new chemo-, regio-, and stereoselective reactions is an ongoing endeavor in organic synthesis. While general methods for the selective synthesis of complex molecules are continually being reported, specific studies that systematically investigate the chemo- and regioselective transformations of this compound are not widely prevalent in the surveyed scientific literature. The interplay of the methoxy (B1213986) group at the 1-position and the boronic acid at the 2-position presents an interesting substitution pattern that could lead to unique reactivity and selectivity in various synthetic operations, marking it as a subject for future investigation.

Computational Approaches in Understanding the Reactivity of 1 Methoxynaphthalene 2 Boronic Acid

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction pathways of organic reactions involving compounds like 1-methoxynaphthalene-2-boronic acid. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction intermediates, providing a detailed picture of the reaction mechanism. These theoretical studies are crucial for understanding the factors that control the efficiency and selectivity of synthetic transformations.

Transition State Analysis of Oxidative Addition

The oxidative addition of an aryl halide to a low-valent transition metal catalyst, such as palladium(0), is often a critical step in cross-coupling reactions. DFT calculations are instrumental in characterizing the geometry and energetics of the transition state for this process. For a molecule like this compound, the oxidative addition would typically involve the cleavage of a carbon-halogen bond of the coupling partner and the formation of new bonds to the metal center.

Table 1: Hypothetical Transition State Parameters for Oxidative Addition

The following table illustrates the type of data that can be obtained from DFT calculations of a transition state for the oxidative addition of a hypothetical aryl halide to a palladium(0) catalyst in a reaction involving this compound.

| Parameter | Value |

| Activation Energy (kcal/mol) | 15-25 |

| Pd-C distance (Å) | 2.2-2.4 |

| Pd-X distance (Å) | 2.3-2.5 |

| C-X distance (Å) | > C-X bond length in reactant |

| Imaginary Frequency (cm⁻¹) | -300 to -500 |

This table is illustrative and not based on reported experimental or computational data for this compound.

Investigation of Boronate Complexation and Transmetalation Energetics

Following oxidative addition, the next key step in the Suzuki-Miyaura catalytic cycle is transmetalation. This involves the transfer of the naphthalene (B1677914) group from the boron atom of this compound to the palladium center. Prior to this, the boronic acid typically forms a boronate complex with a base. DFT calculations can provide valuable insights into the energetics of both the boronate formation and the subsequent transmetalation.

The formation of the boronate complex involves the coordination of a hydroxide (B78521) or alkoxide ion to the boron atom, which increases the nucleophilicity of the organic group attached to boron. DFT studies can model the relative energies of different boronate species and their stability in the reaction medium.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies, often complemented by computational modeling, are a powerful tool for identifying the rate-determining step of a reaction. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C), a change in the reaction rate can be measured. A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

In the context of reactions involving this compound, KIE studies could be designed to probe various steps of the catalytic cycle. For example, a ¹³C KIE at the carbon atom attached to the boron (C2 of the naphthalene ring) would be expected if transmetalation is the rate-determining step. A study on a different arylboronic acid in a Suzuki-Miyaura reaction measured a ¹³C KIE of 1.035, providing strong evidence for transmetalation being the rate-limiting step. nih.gov

Table 2: Illustrative Kinetic Isotope Effects for Mechanistic Diagnosis

| Isotopic Substitution | Probed Reaction Step | Expected KIE (k_light / k_heavy) | Mechanistic Implication |

| ¹³C at C-B bond | Transmetalation | > 1 | C-B bond cleavage is part of the rate-determining step. |

| ¹⁸O in Methoxy (B1213986) Group | Electronic Effects | ~ 1 | The methoxy group is not directly involved in bond breaking/formation in the RDS. |

| Deuterium in Solvent | Protonolysis/Base Effects | > 1 or < 1 | Involvement of solvent or base in the rate-determining step. |

This table provides hypothetical KIE values and their interpretations for illustrative purposes.

In Silico Design and Prediction of Novel this compound Transformations

Computational chemistry allows for the in silico design and prediction of novel chemical reactions. By using DFT and other computational methods, it is possible to screen potential reactants and catalysts and to predict the feasibility and potential outcomes of new transformations involving this compound. This approach can accelerate the discovery of new synthetic methodologies by prioritizing promising experimental avenues.

For example, computational screening could be used to identify new coupling partners for this compound beyond the traditional aryl halides. The reactivity of this boronic acid with other electrophiles could be explored, and the potential energy barriers for these hypothetical reactions could be calculated to assess their viability.

Computational Modeling of Chiral Induction in Asymmetric Reactions

While this compound itself is not chiral, it can be used in asymmetric reactions to generate chiral products. This is typically achieved through the use of a chiral catalyst or ligand. Computational modeling can play a crucial role in understanding the mechanism of chiral induction in such reactions.

By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict the enantiomeric excess that might be expected for a given reaction. These calculations can reveal the specific non-covalent interactions between the substrate, the catalyst, and the chiral ligand that are responsible for the stereochemical outcome. This understanding can then be used to design more effective chiral catalysts for reactions involving this compound.

Emerging Research Directions and Future Perspectives for 1 Methoxynaphthalene 2 Boronic Acid

Development of Sustainable and Environmentally Benign Coupling Protocols

A major thrust in modern organic chemistry is the development of greener synthetic methodologies. For versatile reagents like 1-methoxynaphthalene-2-boronic acid, this involves designing coupling protocols that operate under milder conditions, reduce waste, and utilize more efficient and recyclable catalyst systems.

Novel Catalyst Systems for Mild Reaction Conditions

The classical Suzuki-Miyaura coupling often requires elevated temperatures and strong bases, which can be detrimental to sensitive functional groups and lead to unwanted side reactions. Research is now geared towards catalyst systems that enable these couplings to proceed at or near room temperature.

Recent advancements have seen the development of highly active palladium precatalysts and sophisticated phosphine (B1218219) ligands that confer exceptional reactivity. acs.orgacs.org Bulky, electron-rich dialkylphosphinobiaryl ligands, such as SPhos and AntPhos, have proven effective in coupling sterically hindered partners like this compound under mild conditions. acs.orgrsc.org These ligands promote the formation of the active Pd(0) species and facilitate the crucial transmetalation step of the catalytic cycle. For instance, catalyst systems based on ligands like AntPhos have successfully coupled di-ortho-substituted aryl halides with secondary alkylboronic acids, a transformation previously hampered by steric hindrance and competing side reactions. rsc.org Similarly, N-heterocyclic carbene (NHC) palladium complexes have emerged as powerful catalysts known for their high stability and activity, enabling efficient couplings of challenging substrates that might be sluggish with traditional phosphine ligands.

Table 1: Modern Catalyst Systems for Mild Suzuki-Miyaura Coupling

| Catalyst/Ligand Type | Key Features | Relevance to this compound |

|---|---|---|

| Bulky Biaryl Monophosphines (e.g., SPhos, XPhos, AntPhos) | High activity for hindered substrates, allows for room-temperature coupling of aryl chlorides. acs.orgrsc.org | Enables efficient coupling of the sterically demanding naphthalene (B1677914) core with a wide range of partners. |

| N-Heterocyclic Carbenes (NHCs) | Highly stable, robust catalysts resistant to deactivation; effective for electron-rich and electron-poor substrates. | Offers a stable and highly active alternative to phosphine ligands, potentially improving yields and reaction times. |

| Palladium Precatalysts | Air- and moisture-stable solids that rapidly generate the active Pd(0) catalyst in solution, improving reproducibility. acs.org | Simplifies reaction setup and allows for rapid generation of the active catalyst under conditions where the boronic acid is stable. acs.org |

Exploration of Alternative Electrophiles for Suzuki-Miyaura Coupling

To improve the sustainability and scope of cross-coupling reactions, researchers are looking beyond traditional organohalide electrophiles. Aryl halides, particularly bromides and iodides, are highly effective but can be expensive and generate stoichiometric amounts of halide salt waste.

A significant area of development is the use of phenol (B47542) derivatives, such as tosylates, mesylates, and sulfamates, as electrophilic partners. nih.govnih.gov These compounds are readily prepared from inexpensive and widely available phenols. Nickel-based catalyst systems, in particular, have shown great promise in activating these less reactive C–O bonds for cross-coupling with arylboronic acids. nih.gov This approach expands the range of accessible starting materials and provides a more cost-effective synthetic route. For example, catalyst systems using ligands like L2 (a biarylphosphine) with Pd(OAc)₂ have demonstrated high efficiency in coupling aryl mesylates with various arylboronic acids, tolerating common functional groups like esters and ketones. nih.gov Another innovative strategy is the desulfinative cross-coupling, which uses sulfinate salts as coupling partners, offering a distinct mechanistic pathway to overcome challenges associated with problematic boronic acids. acs.org

Advanced Applications in Materials Science Precursors

The unique electronic and structural properties of the 1-methoxynaphthalene (B125815) moiety make its boronic acid derivative an attractive precursor for advanced materials. Its rigid, planar aromatic system is a desirable feature for creating materials with specific optical and electronic functionalities.

Research indicates that derivatives of methoxynaphthalene boronic acid are valuable intermediates in the synthesis of organic electronics, such as Organic Light-Emitting Diodes (OLEDs). pmarketresearch.comallgreenchems.com The polymer of the isomeric 2-methoxynaphthalene-1-boronic acid is noted for its excellent properties for electronic products. allgreenchems.com These naphthalene-based units can be incorporated into larger conjugated polymers or molecular structures to tune the electronic energy levels and enhance charge transport properties. Furthermore, the ability of boronic acids to react with diols provides a powerful tool for self-assembly. Research on the related 1,8-dihydroxynaphthalene has shown it can react with aryl boronic acids and bipyridine linkers to form stable, supramolecular host-guest complexes capable of encapsulating aromatic hydrocarbons. nih.govmdpi.com This principle suggests that this compound could be a key component in designing novel sensors, molecular cages, and functional polymers through boronate ester formation. utwente.nl

Mechanistic Studies on Boron Migration and Rearrangement Processes

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and minimizing unwanted side reactions. A key area of study is the process of protodeboronation, a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond. rsc.orged.ac.uk

Protodeboronation can occur under both acidic and basic conditions and competes with the desired cross-coupling reaction, reducing yields. rsc.orgresearchgate.netacs.org Mechanistic studies using techniques like NMR spectroscopy and DFT calculations have revealed the factors that influence this process. rsc.orgacs.org Under acidic conditions, the reaction can proceed via an intermolecular metathesis involving a four-membered ring transition state. rsc.orgrsc.org In basic media, the mechanism is more complex, involving the formation of a more reactive, negatively charged trihydroxyboronate species. acs.org For highly electron-deficient arylboronic acids, this boronate can be unstable and undergo unimolecular fragmentation. acs.org Understanding the kinetics and mechanisms of protodeboronation for substrates like this compound allows for the rational selection of bases, solvents, and temperatures to maximize the efficiency of the desired Suzuki-Miyaura coupling.

Beyond decomposition, the productive "migration" of the naphthyl group from boron to the palladium catalyst is the central event of the Suzuki-Miyaura reaction. Mechanistic investigations have focused on the transmetalation step, confirming that it typically proceeds through a "boronate pathway," where the boronic acid is first activated by a base to form a more nucleophilic boronate complex. rsc.orgnih.gov This complex then transfers its organic group to the palladium center, generally with complete retention of configuration. nih.gov

Design of Next-Generation Organoboron Reagents Based on the this compound Framework

To overcome the inherent instability of many boronic acids, including their susceptibility to protodeboronation and trimerization into boroxines, significant effort has been invested in developing more robust organoboron reagents. These next-generation reagents act as "boronic acid surrogates," offering enhanced stability, easier handling, and controlled reactivity.

Several successful strategies have emerged:

Potassium Trifluoroborates (R-BF₃K): These salts are typically crystalline, air- and moisture-stable solids. They are competent nucleophiles in Suzuki-Miyaura couplings and often show excellent reactivity, serving as a reliable alternative to the corresponding boronic acids. nih.gov

N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography and inert to many standard reaction conditions, including anhydrous cross-coupling. bldpharm.combldpharm.comsigmaaldrich.com Their key feature is the ability to undergo slow, controlled deprotection under mild aqueous basic conditions to release the free boronic acid in situ. This "slow-release" strategy is particularly valuable for coupling notoriously unstable boronic acids, minimizing their decomposition before they can react. sigmaaldrich.com

1,8-Diaminonaphthalene (dan)-Protected Boron Compounds: Utilizing the naphthalene framework itself, the "dan" protecting group drastically reduces the Lewis acidity of the boron center. nih.govchemrxiv.org This makes the resulting Ar-B(dan) compounds remarkably robust and resistant to protodeboronation. nih.govacs.org Initially considered too inert for coupling, recent studies have shown that these compounds can be directly activated for Suzuki-Miyaura coupling using specific bases like KOt-Bu, providing a powerful solution to the stability-reactivity dilemma. chemrxiv.orgacs.org

Table 2: Comparison of Next-Generation Organoboron Reagents

| Reagent Type | Structure | Key Advantages | Activation Condition |

|---|---|---|---|

| Potassium Trifluoroborate | R-BF₃K | Crystalline, air- and moisture-stable solids. nih.gov | Typically requires a base (e.g., K₂CO₃) for hydrolysis to the active species. nih.gov |

| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline, chromatography-compatible; enables iterative cross-coupling. bldpharm.comsigmaaldrich.com | Slow release of boronic acid under mild aqueous base (e.g., K₃PO₄, NaHCO₃). sigmaaldrich.com |

| dan-Boron Compound | R-B(dan) | Highly robust and resistant to protodeboronation due to diminished Lewis acidity. nih.govchemrxiv.org | Direct coupling possible with strong bases (e.g., KOtBu) without deprotection. chemrxiv.orgacs.org |

By applying these modern strategies, a derivative like this compound could be transformed into a more stable and versatile MIDA boronate or dan-boron compound, facilitating its use in complex, multi-step syntheses where reagent stability is paramount.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methoxynaphthalene-2-boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or directed ortho-metalation. Key steps include introducing the methoxy group at position 1 and the boronic acid at position 2. Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, using anhydrous tetrahydrofuran (THF) as a solvent and palladium catalysts like Pd(PPh₃)₄ can enhance cross-coupling efficiency .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store this compound to prevent degradation?

- Safety Protocols : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the boronic acid moiety. Avoid exposure to moisture and oxidizing agents. Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling .

- Stability Data : Degradation products may include boric acid and methoxynaphthalene derivatives, detectable via Fourier-transform infrared spectroscopy (FTIR) or liquid chromatography-mass spectrometry (LC-MS).

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology : Combine spectroscopic methods:

- NMR : Confirm substitution patterns (methoxy at C1, boronic acid at C2).

- FTIR : Identify B–O and C–O stretches (~1350 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Elemental Analysis : Verify C, H, and B content.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can this compound be utilized in dynamic covalent chemistry for sensing applications?

- Mechanistic Insight : The boronic acid group reversibly binds diols (e.g., saccharides) or Lewis bases, enabling glucose sensing or glycoprotein detection. Design sensors by conjugating the compound with fluorophores or electrochemical probes. For example, coupling with anthracene derivatives creates a fluorescence resonance energy transfer (FRET)-based sensor .

- Experimental Design : Test binding affinity via isothermal titration calorimetry (ITC) and optimize pH (typically pH 7.4 for physiological relevance).

Q. What strategies mitigate contradictions in toxicity data for naphthalene derivatives during risk assessment?

- Data Analysis Framework : Apply systematic bias evaluation using tools like Table C-6/C-7 (). Assess study design (e.g., randomization, blinding), exposure duration, and species-specific metabolic differences. For example, discrepancies in hepatic toxicity between rodents and humans may arise from cytochrome P450 isoform variability .

- Resolution : Use computational models (e.g., QSAR) to predict toxicity and validate with in vitro assays (e.g., Ames test for mutagenicity).

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

- Electronic Effects : The electron-donating methoxy group at C1 activates the naphthalene ring, while the boronic acid at C2 facilitates Suzuki-Miyaura coupling. Substituent effects can be quantified via Hammett constants (σ⁺) or density functional theory (DFT) calculations.

- Case Study : Compare coupling efficiency with electron-deficient aryl halides (e.g., nitro-substituted partners) versus electron-rich systems. Optimize using ligands like SPhos to enhance catalytic turnover .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for selective adsorption of biomolecules?

- Synthetic Approach : Use a co-assembly strategy to embed the boronic acid into MOFs (e.g., MIL-100 analogs). The pendant boronic acid groups enable selective binding of cis-diol-containing molecules like catecholamines or ribose .

- Validation : Characterize adsorption capacity via Brunauer-Emmett-Teller (BET) analysis and test selectivity using competitive binding assays.

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported enzymatic inhibition data involving boronic acids?

- Troubleshooting : Control for experimental variables:

- Enzyme Source : Use recombinant enzymes to standardize activity.

- Buffer Conditions : Maintain consistent ionic strength and pH.

- Inhibition Assays : Employ kinetic assays (e.g., Michaelis-Menten analysis) over endpoint measurements. Cross-reference with crystallographic data to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.